Elevated Lipophilicity (LogP) Relative to 2-Pyridyl Regioisomer
The 4-pyridyl isomer 4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine shows a calculated LogP of 2.54, which is 0.90 log units higher than the LogP of 1.65 reported for the 2-pyridyl regioisomer 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine [1]. This nearly one-log difference represents a ~8-fold increase in partition coefficient, signifying substantially greater lipophilicity. Such a shift can critically impact passive membrane permeability, plasma protein binding, and metabolic clearance profiles within a drug discovery program . No comparable experimental LogP data was identified for the 3-pyridyl isomer.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.54 (calculated) |
| Comparator Or Baseline | 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine; LogP = 1.65 (calculated) |
| Quantified Difference | ΔLogP = +0.89 (target compound is more lipophilic) |
| Conditions | Calculated LogP values from vendor technical datasheets; software/method not specified. |
Why This Matters
A difference of 0.9 LogP units is significant in medicinal chemistry for tuning compound ADME properties, making the 4-pyridyl isomer a preferred starting point for target profiles requiring enhanced membrane permeability or higher lipophilicity.
- [1] Chembase.cn. 2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine. Compound datasheet. LogP = 1.648. View Source
